1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol
Overview
Description
1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol is a useful research compound. Its molecular formula is C20H25ClN2OS and its molecular weight is 376.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biotransformation Studies
- Metabolic Pathways : This compound is involved in the biotransformation processes in the human body. For example, after oral administration, it undergoes a series of transformations resulting in various metabolites. These metabolic pathways are significant for understanding its biological activities and potential therapeutic applications (Goenechea et al., 1988).
Chemical Synthesis and Applications
- Synthesis of Antimicrobial Agents : It serves as a precursor in the synthesis of compounds with antimicrobial properties. For instance, derivatives synthesized using this compound have shown activity against various bacteria and fungi, suggesting its utility in developing new antimicrobial agents (J.V.Guna et al., 2009).
- Formation of Complex Compounds : It is used in the synthesis of complex compounds like 1,2,4-triazoles, which have been evaluated for their antimicrobial activities. These compounds open up avenues for novel therapeutic agents (H. Bektaş et al., 2007).
Therapeutic Potential
- Anticancer Properties : There is research indicating the potential anticancer activities of derivatives formed from this compound. For instance, certain synthesized compounds have shown promising results against breast cancer cells, highlighting its significance in cancer research (L. Yurttaş et al., 2014).
Pharmacological Studies
- Drug Metabolism Research : Studies have focused on the metabolism of derivatives of this compound in biological systems, providing insights into its pharmacokinetics and pharmacodynamics. This is crucial for drug development and safety evaluation (Xiaomei Jiang et al., 2007).
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-methylphenyl)sulfanylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2OS/c1-16-5-7-20(8-6-16)25-15-19(24)14-22-9-11-23(12-10-22)18-4-2-3-17(21)13-18/h2-8,13,19,24H,9-12,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQPFLFELRFGPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.